N-Naphtho[2,1-d]thiazol-2-yl-acetamide
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Overview
Description
N-Naphtho[2,1-d]thiazol-2-yl-acetamide is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.3. The purity is usually 95%.
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Scientific Research Applications
Polymer Solar Cells
A novel naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole)-based narrow-bandgap π-conjugated polymer, designed for application in polymer solar cells, demonstrated remarkable power conversion efficiencies over 10%, showcasing its potential for high-throughput roll-to-roll processing in practical applications (Yaocheng Jin et al., 2016).
Anti-HIV Drugs
A study on acetamide derivatives, including N-Naphtho[2,1-d]thiazol-2-yl-acetamide analogs, as anti-HIV drugs found that the local reactivity of these compounds could be studied in terms of Fukui functions, highlighting their potential as potent anti-HIV drugs based on their interaction with biological molecules like tyrosine (M. Oftadeh et al., 2013).
Corrosion Inhibitors
Quinoxaline derivatives, including naphtho[2,3-d]thiazole compounds, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. These studies show that such compounds can act as efficient corrosion inhibitors, providing a theoretical basis for the development of new corrosion-resistant materials (V. Saraswat & M. Yadav, 2020).
Anti-Parkinson's Screening
The synthesis and screening of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for anti-Parkinson's activity demonstrated significant activity in in vitro and in vivo models. These findings suggest potential therapeutic applications for Parkinson's disease (S. Gomathy et al., 2012).
Photoredoxcatalyzed Synthesis
An efficient and eco-friendly protocol for constructing naphtho[2,1-d]thiazol-2-amines through visible-light photoredoxcatalyzed C(sp2)-H/S-H cross-dehydrogenative coupling reactions between 2-isothiocyanatonaphthalenes and amines has been established. This method provides a new approach for constructing valuable sulfur-containing compounds, indicating its relevance in synthetic chemistry and material science (Ziyu Gan et al., 2020).
Mechanism of Action
Mode of Action
Similar compounds with thiazole and sulfonamide groups have been shown to exhibit antibacterial activity . These molecules interact with their targets, leading to changes in cellular processes that can inhibit bacterial growth .
Biochemical Pathways
Related compounds have been shown to impact various cellular processes, potentially disrupting the normal functioning of bacterial cells .
Result of Action
Related compounds have been shown to exhibit antibacterial activity, suggesting that n-naphtho[2,1-d]thiazol-2-yl-acetamide may also have potential antibacterial effects .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPMPAWGJIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.